molecular formula C12H16INO3 B2659669 tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate CAS No. 1934691-63-0

tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate

Cat. No.: B2659669
CAS No.: 1934691-63-0
M. Wt: 349.168
InChI Key: VNINTXNLAZTBDV-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate: is a chemical compound with the molecular formula C12H16INO3 and a molecular weight of 349.17 g/mol . It is characterized by the presence of a tert-butyl carbamate group attached to a 4-iodo-3-methoxyphenyl ring. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate typically involves the reaction of 4-iodo-3-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and protein modifications. It serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The iodine atom can also participate in halogen bonding, influencing molecular recognition processes .

Comparison with Similar Compounds

  • tert-Butyl N-(4-iodophenyl)carbamate
  • tert-Butyl N-(3-methoxyphenyl)carbamate
  • tert-Butyl N-(4-bromo-3-methoxyphenyl)carbamate

Uniqueness: tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate is unique due to the presence of both iodine and methoxy groups on the phenyl ring. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(4-iodo-3-methoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-8-5-6-9(13)10(7-8)16-4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNINTXNLAZTBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934691-63-0
Record name tert-butyl N-(4-iodo-3-methoxyphenyl)carbamate
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